

Toxicological Profile of 5-Methyl-3(2H)-benzofuranone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-3(2h)-benzofuranone

Cat. No.: B1584658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity

The toxicological landscape of **5-Methyl-3(2H)-benzofuranone** presents a common challenge in chemical safety assessment: a scarcity of substance-specific data. This guide, therefore, adopts a scientifically rigorous approach grounded in the principles of read-across and the Threshold of Toxicological Concern (TTC). By leveraging data from structurally related benzofuranone derivatives and established toxicological methodologies, we can construct a robust preliminary toxicological profile. This document is designed to be a living resource, providing a comprehensive overview of our current understanding and a framework for future targeted research.

Section 1: Physicochemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of any toxicological assessment. These characteristics govern its behavior in biological systems, from absorption and distribution to metabolic fate and potential for interaction with cellular macromolecules.

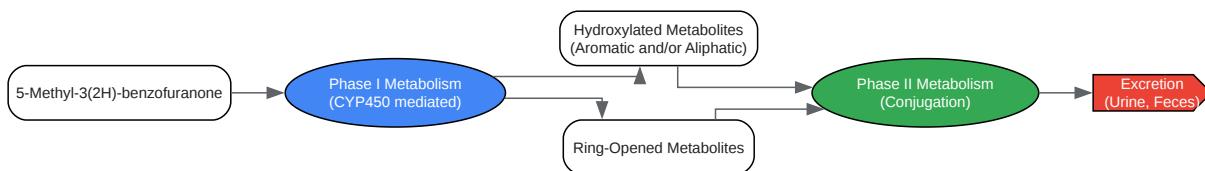
Chemical Identity:

Parameter	Value	Source
Chemical Name	5-Methyl-3(2H)-benzofuranone	
Synonyms	5-methyl-1-benzofuran-3(2H)-one	
CAS Number	54120-66-0	[1]
Molecular Formula	C9H8O2	[1]
Molecular Weight	148.16 g/mol	[1]
Structure		

Predicted Physicochemical Properties:

Parameter	Predicted Value	Notes
Boiling Point	275.1±25.0 °C	Prediction based on structural similarity to other benzofuranones.
Density	1.214±0.06 g/cm3	Prediction based on structural similarity.
LogP	1.85	A positive LogP value suggests some lipophilicity and potential for membrane permeability.

Section 2: Toxicokinetics - The Journey Through the Body


The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its systemic exposure and the potential for target organ toxicity. In the absence of direct data for **5-Methyl-3(2H)-benzofuranone**, we can infer a likely metabolic pathway based on studies of structurally similar benzofuran derivatives.

Anticipated Metabolic Pathways

Metabolism of benzofuran-containing compounds often involves oxidation and conjugation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For **5-Methyl-3(2H)-benzofuranone**, the following metabolic transformations are plausible:

- Hydroxylation: The aromatic ring and the methyl group are likely sites for hydroxylation.
- Ring Opening: The furanone ring may undergo hydrolytic cleavage.
- Conjugation: The resulting hydroxylated metabolites are expected to be conjugated with glucuronic acid or sulfate to facilitate excretion.

Studies on related compounds, such as 5-APB and 5-MAPB, have shown that N-dealkylation and hydroxylation are key metabolic steps.[2][3] While **5-Methyl-3(2H)-benzofuranone** lacks the aminopropyl side chain, the principle of aromatic and aliphatic hydroxylation remains a relevant predictive model.

[Click to download full resolution via product page](#)

Figure 1: A proposed metabolic pathway for **5-Methyl-3(2H)-benzofuranone**.

Section 3: Toxicological Endpoints - A Hazard Assessment

This section delves into the potential adverse effects of **5-Methyl-3(2H)-benzofuranone** across key toxicological endpoints. Given the data limitations, a weight-of-evidence approach is employed, integrating information from safety data sheets (SDS), read-across from analogous compounds, and TTC principles.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a single, high-dose exposure. While no specific LD50 (lethal dose, 50%) values are available for **5-Methyl-3(2H)-benzofuranone**, SDS for similar benzofuranone derivatives often indicate potential for harm if swallowed, inhaled, or in contact with skin. Clinical reports on the acute toxicity of psychoactive benzofuran analogues highlight effects such as agitation, tachycardia, and seizures, although these compounds have different functional groups that significantly influence their pharmacological and toxicological profiles.^{[4][5]}

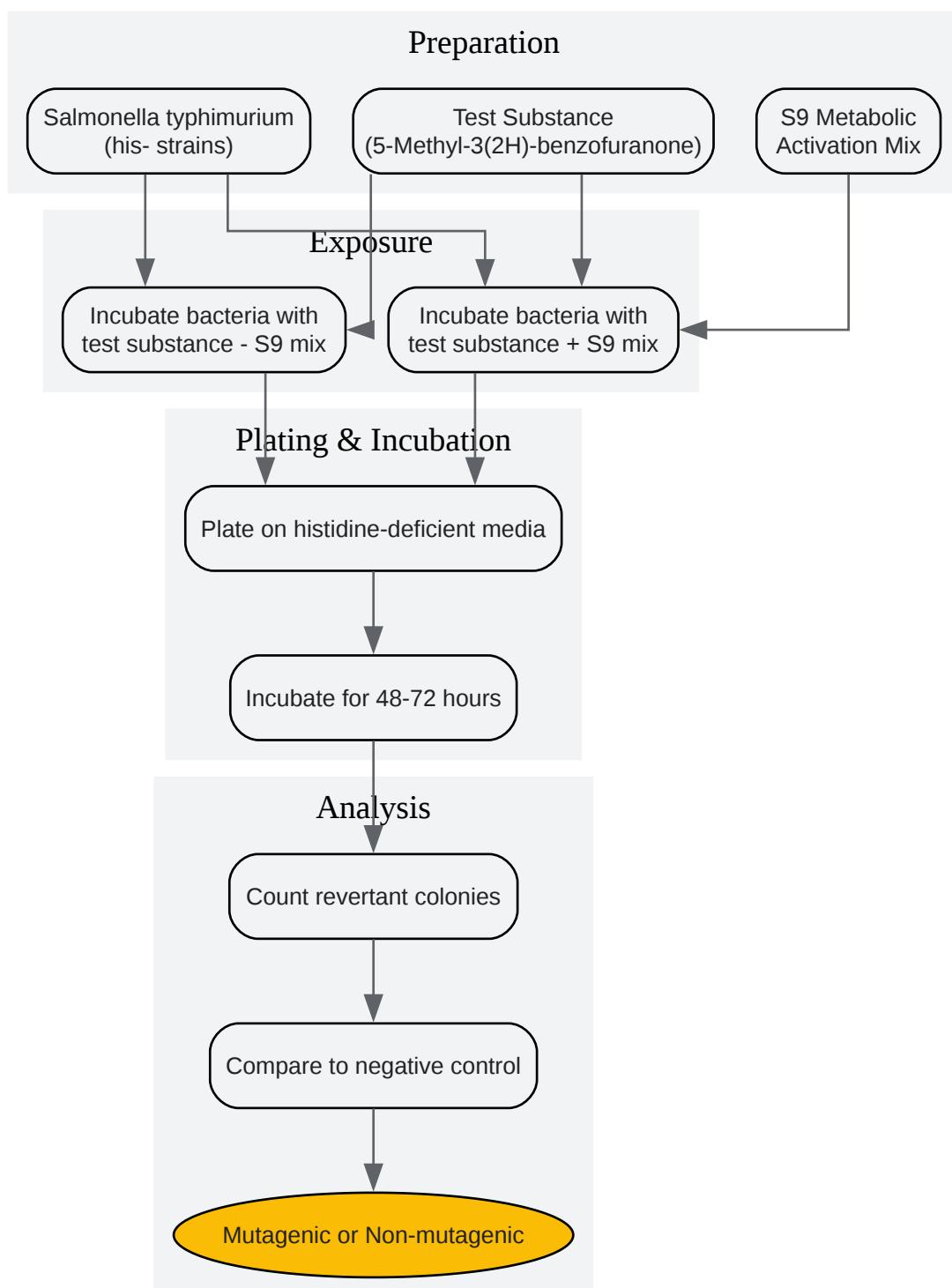
General First Aid Measures (as per typical SDS for related compounds):

- Inhalation: Move to fresh air.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure over a period of weeks to months.^{[6][7]} No direct studies on **5-Methyl-3(2H)-benzofuranone** are available. However, safety assessments by the Research Institute for Fragrance Materials (RIFM) on other benzofuranone derivatives provide valuable read-across data. For instance, for 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-, a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 1000 mg/kg/day in one study, while another suggested a NOAEL of 27.8 mg/kg/day.^[8] This highlights the importance of considering the specific structure and test conditions when using read-across data.

Genotoxicity


Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer.^[9] A standard battery of tests includes the Ames test for bacterial reverse mutations, and in vitro and in vivo micronucleus or chromosomal aberration assays.^{[10][11][12][13]}

While no specific genotoxicity data for **5-Methyl-3(2H)-benzofuranone** were found, studies on other benzofuran derivatives have shown mixed results. Some benzofuran epoxides, which could be potential metabolites, have demonstrated mutagenic activity in the Ames test.[\[14\]](#) Conversely, RIFM assessments for some fragrance-related benzofuranones have concluded a lack of genotoxic concern based on available data.[\[8\]](#)

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[10\]](#)

- Strains: Several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis operon are used. These strains are auxotrophic for histidine (his-).
- Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation: The plates are incubated for 48-72 hours.
- Evaluation: Only bacteria that have undergone a reverse mutation (revertants) to a his+ phenotype will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

[Click to download full resolution via product page](#)**Figure 2:** A generalized workflow for the Ames test.

Carcinogenicity

Long-term carcinogenicity studies in animals are the gold standard for assessing the cancer-causing potential of a chemical.[15] No such studies exist for **5-Methyl-3(2H)-benzofuranone**. In the absence of such data, the genotoxicity profile serves as a key indicator. A positive genotoxicity result would raise concerns about potential carcinogenicity. Studies on the related compound 2,3-benzofuran have shown evidence of carcinogenicity in mice.[16] However, the structural differences are significant enough that direct extrapolation is not appropriate without further investigation.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive function and fetal development.[17][18][19] There is no available data for **5-Methyl-3(2H)-benzofuranone**. For many low-exposure chemicals, such as fragrance ingredients, the TTC approach is often used to establish a safe exposure level in the absence of specific data.[8] This involves categorizing the chemical based on its structure and using a predefined threshold of exposure below which there is a very low probability of adverse effects. Given its structure, **5-Methyl-3(2H)-benzofuranone** would likely fall into Cramer Class III, for which the TTC for reproductive and developmental toxicity is generally low.

Section 4: Conclusion and Future Directions

The toxicological profile of **5-Methyl-3(2H)-benzofuranone** is largely uncharacterized through direct experimental data. Based on a conservative assessment using read-across from structurally related compounds and the principles of TTC, the primary concerns would be potential for skin irritation and, if exposure is high enough, systemic effects. The genotoxic potential remains a key data gap that should be addressed to build a more definitive safety profile.

Recommended Future Research:

- **In vitro Genotoxicity Battery:** An Ames test, followed by an in vitro micronucleus assay, would be a cost-effective first step to assess the mutagenic and clastogenic potential.
- **In vitro Metabolism Studies:** Using human liver microsomes to identify the primary metabolites would provide crucial information for understanding its toxicokinetics.

- Acute Oral and Dermal Toxicity Studies: To establish a baseline for acute hazard classification.
- Skin Sensitization Assay: A validated in vitro or in vivo method to assess the potential for allergic contact dermatitis.

This guide serves as a foundational document, synthesizing the available information and providing a clear path forward for a comprehensive toxicological evaluation of **5-Methyl-3(2H)-benzofuranone**.

References

- Fragrance Material Safety Assessment Center. (2023, December 19). benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1.
- PubChem. 5-methyl-3-phenyl-3H-2-benzofuran-1-one | C15H12O2.
- Evonik. (2023, September 23).
- Erhiringie, E. O., & Moke, G. E. (2018). Repeated Systemic Toxicity Tests: A Call for Proper Understanding of Tests Durations Nomenclature.
- Welter, J., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques. *Analytical and Bioanalytical Chemistry*, 407(5), 1371–1388.
- Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. *Annals of Emergency Medicine*, 67(5), 547-550.e2.
- Charles River Laboratories. Sub-Chronic and Chronic Toxicity Studies.
- Wikipedia. Ames test.
- National Toxicology Program - NIH. (2025, April 24). Developmental & Reproductive Toxicity.
- Pharmaron. Genetic Toxicology.
- European Medicines Agency. (2001).
- De Stasio, E. The Ames Test. Lawrence University.
- ResearchGate. (2025, August 7). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran | Request PDF.
- The Good Scents Company. 5-methyl-2-octyl-3(2H)-furanone, 57877-72-2.
- Adam, W., et al. (1996). Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells. *Mutation Research/Genetic Toxicology*, 369(1-2), 1-12.

- ResearchGate. (2025, August 6). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques.
- FooDB. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831).
- Cheméo. Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8).
- Lin, S., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-1-naphthalenyl] methanone mesylate, a cannabinoid receptor agonist. *Drug Metabolism and Disposition*, 30(10), 1077-1086.
- ZORA (Zurich Open Repository and Archive). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran.
- NIH. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)
- Charles River Laboratories. Ames Test.
- biomed.cas.cz. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens.
- National Toxicology Program. (2006). Carcinogenesis studies of benzophenone in rats and mice. National Toxicology Program technical report series, (533), 1-258.
- GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 2.
- Scialli Consulting. (2011, October 10). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.
- FDA. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry.
- Maronpot, R. R., et al. (2011). Subchronic oral toxicity study of furan in B6C3F1 Mice.
- Kumar, A., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. *Global Journal of Pharmacy & Pharmaceutical Sciences*, 1(5).
- Biblioteka Nauki. studies on mutagenicity of new chemical compounds using bacterial ames test?.
- ResearchGate. (2025, August 10). (PDF) Mutagenicity of five food additives in Ames/Salmonella/microsome test.
- PubChem. 5-methyl-3H-benzofuran-2-one | C9H8O2.
- Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 2,3-Benzofuran.
- ResearchGate. (2025, October 16). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
- Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. *Food and Chemical Toxicology*, 45(7), 1167-1175.
- EAS Publisher. (2023, September 7).

- ResearchGate. Reproductive and Developmental Toxicology | Request PDF.
- MDPI.
- ScienceDirect. Reproductive and Developmental Toxicology.
- NIH. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2(4H)-benzofuranone, 5,6-dihydro-3,6-dimethyl-, CAS Registry Number 80417-97-6. Food and Chemical Toxicology, 192 Suppl 1, 114895.
- RIFM. (2023, November 26). RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methyl-3(2H)-benzofuranone | 54120-66-0 [chemicalbook.com]
- 2. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 7. criver.com [criver.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. pharmaron.com [pharmaron.com]

- 12. criver.com [criver.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carcinogenesis studies of benzophenone in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 18. scialliconsulting.com [scialliconsulting.com]
- 19. fda.gov [fda.gov]
- To cite this document: BenchChem. [Toxicological Profile of 5-Methyl-3(2H)-benzofuranone: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584658#toxicological-profile-of-5-methyl-3-2h-benzofuranone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

